molecular formula C9H17N B1201275 Decahydroquinoline CAS No. 2051-28-7

Decahydroquinoline

Cat. No.: B1201275
CAS No.: 2051-28-7
M. Wt: 139.24 g/mol
InChI Key: POTIYWUALSJREP-UHFFFAOYSA-N
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Description

Decahydroquinoline is a saturated heterocyclic compound with the molecular formula C₉H₁₇N. It is a derivative of quinoline, where the aromatic ring is fully hydrogenated. This compound is known for its presence in various natural products, including alkaloids found in poison frogs and marine organisms .

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Quinoline: this compound can be synthesized by the catalytic hydrogenation of quinoline over a platinum catalyst.

    Electrocatalytic Hydrogenation: Another method involves the electrocatalytic hydrogenation of quinolines using a fluorine-modified cobalt catalyst.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Decahydroquinoline is a unique compound with a variety of biological targets. One of its primary targets is the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system. This compound acts as a non-competitive inhibitor of nAChRs .

Mode of Action

The interaction of this compound with its targets involves the occlusion of the pore lumen of nAChRs in the serine–leucine ring . This occlusion inhibits the normal function of the receptors, leading to changes in the transmission of signals in the nervous system .

Biochemical Pathways

This compound affects the biochemical pathways related to the transmission of signals in the nervous system. The inhibition of nAChRs disrupts the normal flow of signals, affecting the downstream effects related to these pathways . Additionally, this compound is involved in the hydrodenitrogenation (HDN) process, a reaction network over a Ni2P catalyst .

Pharmacokinetics

The compound’s molecular weight of 1392380 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of this compound’s action is the inhibition of nAChRs, leading to changes in the transmission of signals in the nervous system . This can have various effects at the molecular and cellular levels, depending on the specific pathways involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the electrocatalytic hydrogenation of quinolines to tetrahydroquinolines has been achieved using a fluorine-modified cobalt catalyst, with water as the hydrogen source . This suggests that the presence of certain catalysts and environmental conditions can influence the action and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Decahydroquinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with nicotinic acetylcholine receptors (nAChRs), where it acts as a non-competitive inhibitor . This interaction involves the binding of this compound to the receptor, occluding the pore lumen and preventing the normal function of the receptor. Additionally, this compound has been found to alter protein abundance in the intestines, liver, and skin of certain amphibians .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In particular, it influences cell signaling pathways by inhibiting nicotinic acetylcholine receptors, which are crucial for neurotransmission. This inhibition can lead to altered gene expression and changes in cellular metabolism. In amphibians, dietary exposure to this compound has been shown to modify protein abundance in multiple tissues, indicating its impact on cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors and inhibits their function by blocking the pore lumen. This inhibition prevents the normal flow of ions through the receptor, leading to a disruption in neurotransmission. Additionally, this compound’s interaction with other proteins and enzymes can result in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can rapidly accumulate in tissues, such as the intestines, liver, and skin, within a few days of exposure . Long-term exposure may lead to sustained changes in protein abundance and cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. For example, in amphibians, high doses of this compound have been associated with altered protein abundance in multiple tissues . It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can influence metabolic flux and metabolite levels within cells. Understanding these pathways is essential for determining the compound’s overall impact on cellular function and metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, this compound has been shown to accumulate in the intestines, liver, and skin of amphibians .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its precise biochemical effects and mechanisms of action .

Comparison with Similar Compounds

  • Tetrahydroquinoline
  • Quinolizidine
  • Lepadin Alkaloids

Decahydroquinoline stands out due to its fully saturated structure and its presence in a variety of natural products with significant biological activities.

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTIYWUALSJREP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10871203
Record name Quinoline, decahydro-
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Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Decahydroquinoline
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CAS No.

2051-28-7, 767-92-0, 10343-99-4
Record name Decahydroquinoline
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Record name Quinoline, decahydro-
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Record name Quinoline, decahydro-
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Record name Quinoline, decahydro-
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Record name trans-decahydroquinoline
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Record name Decahydroquinoline
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Record name cis-decahydroquinoline
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Synthesis routes and methods I

Procedure details

Example 3 was repeated except that 29.7 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.189 mole) and 1,200 ml of liquid ammonia (720 g, 42.4 moles) were passed upwardly through the first reactor, per hour, at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 125 standard liters (5.6 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 125° C. After an on-stream time of 17.8 hours the separation and distillation measures as per Example 2 had yielded, besides 66.4 g of decahydroquinoline, 365 g of 2-(3-aminopropyl)-cyclohexylamine. The yield of 2-(3-aminopropyl)-cyclohexylamine was 69.7% of theory.
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
720 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
125
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0 (± 1) mol
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reactant
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[Compound]
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Reaction Step Four

Synthesis routes and methods II

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 64.4 g (92 ml) of γ-aluminum oxide there were passed upwardly, per hour, 55.4 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.352 mole) and 875 ml of liquid ammonia (525 g, 30.9 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 200 standard liters (8.9 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. After an on-stream of 3.5 hours the separation and distillation measures as per Example 2 had yielded, besides 33.1 g of decahydroquinoline, 138.8 of 2-(3-aminopropyl)-cyclohexylamine, this corresponding to a yield of 2-(3-aminopropyl)-cyclohexylamine of 71.5% of theory.
[Compound]
Name
γ-aluminum oxide
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
55.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
875 mL
Type
reactant
Reaction Step Three
Quantity
525 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
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[Compound]
Name
200
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0 (± 1) mol
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Reaction Step Five

Synthesis routes and methods III

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed upstream of the hydrogenation reactor and packed with 63.5 g (100 ml) of titanium dioxide (anatase) in the form of 1.5 mm extrudates, there were passed upwardly, per hour, 16.0 g of 2-(2-cyanoethyl)-cyclohexanone (purity 97.5%, 0.103 mole) and 51 g of liquid ammonia (87 ml, 3.0 moles) at a pressure of 250 bar and a temperature of 80° C. Hydrogen was then added to the stream at ar ate of 60 standard liters per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 130° C. The effluent was depressurized to standard pressure, and the ammonia was distilled off. Gas-chromatographic analysis of the hydrogenation product gave 92.5% of 2-(3-aminopropyl)-cyclohexylamine and 4.5% of decahydroquinoline. The effluent was collected over a period of 46 hours and fractionated by distillation in a 30 cm packed column containing 3 mm glass rings. There were obtained 674 g of 2-(3-aminopropyl)-cyclohexylamine, corresponding to a yield of 91.0% of theory.
Quantity
16 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
51 g
Type
reactant
Reaction Step Two
Quantity
87 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
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Reaction Step Five
Quantity
100 mL
Type
catalyst
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 67.2 g (96 ml) of γ-aluminum oxide in the form of 1.5 mm extrudates, there were pumped upwardly, per hour, 22.6 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.144 mole) and 1,086 ml of liquid ammonia (652 g, 38.3 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 60 standard liters (2.7 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. Following separation and distillation of the product obtained after an on-stream period of 16.3 hours there were obtained, besides 43.5 g of decahydroquinoline, 291.7 g of 2-(3-aminopropyl)-cyclohexylamine. The yield of 2-(3-aminopropyl)-cyclohexylamine was 79.8% of theory.
[Compound]
Name
γ-aluminum oxide
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step Two
Quantity
652 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
60
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Reaction Step Five

Synthesis routes and methods V

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 41.6 g (92 ml) of a zeolite type Y which had been extruded with Aerosil 200 (ratio Y-type zeolite to Aerosil 200 9:1, ratio SiO2 to Al2O3 6:1), there were passed upwardly, per hour, 36.7 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.233 mole) and 1.475 ml of liquid ammonia (885 g, 52.1 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 150 standard liters (6.7 moles) per hour, and the effluent from this in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. The product mixture was depressurized to standard pressure and fed to the top of a column (length 46 cm, diameter 3 cm) held at 40° C. and packed with 5 mm wire mesh rings in which the ammonia was removed. After an on-stream time of 19.9 hours distillation of the product had yielded, besides 189.7 g of decahydroquinoline, 431.2 g of 2-(3-aminopropyl)-cyclohexylamine, this corresponding to a yield of 2-(3-aminopropyl)-cyclohexylamine of 59.6% of theory.
[Compound]
Name
zeolite
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
1.475 mL
Type
reactant
Reaction Step Four
Quantity
885 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
150
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Reaction Step Six
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Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Decahydroquinoline
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
Decahydroquinoline

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